molecular formula C11H10N2O B13742909 6-Methylquinoline-3-carboxamide

6-Methylquinoline-3-carboxamide

Cat. No.: B13742909
M. Wt: 186.21 g/mol
InChI Key: FADRESHZNHIAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoline-3-carboxamide is a high-purity chemical reagent designed for pharmaceutical and oncological research applications. This compound is of significant interest in medicinal chemistry due to the established biological activity of the quinoline-carboxamide scaffold. Research indicates that quinoline-3-carboxamide derivatives function as potent and selective antagonists of the P2X7 receptor (P2X7R), a key protein implicated in different pathological conditions and notably overexpressed and activated in various cancers . Studies on analogous compounds have demonstrated selective inhibitory potency in calcium mobilization assays, with certain derivatives showing promising anti-proliferative effects and the ability to induce apoptotic cell death in cancer cell lines, suggesting the potential of this chemotype in anti-cancer drug development . Furthermore, the quinoline-3-carboxamide core structure is recognized as a privileged scaffold in drug discovery, also investigated for its role as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a target for inflammatory diseases . Researchers value this family of compounds for their favorable drug-like properties and potential to modulate critical disease pathways. This product is provided for research purposes within laboratory settings only. 6-Methylquinoline-3-carboxamide is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, in compliance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

FADRESHZNHIAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true significance was unveiled with the discovery of the potent antimalarial activity of quinine, an alkaloid from Cinchona bark.[3] This discovery catalyzed over a century of research, establishing the quinoline nucleus as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3][4]

The versatility of the quinoline ring system allows for extensive chemical modification at various positions. This structural flexibility is paramount, as the nature and position of substituents profoundly dictate the resulting biological activity, a principle known as the Structure-Activity Relationship (SAR).[5][6] Consequently, substituted quinoline derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimalarial, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][7][8][9]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted quinoline derivatives. It is designed to serve as an authoritative resource for professionals in drug discovery and development, offering in-depth mechanistic insights, field-proven experimental protocols, quantitative data summaries, and visual diagrams to elucidate key pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinoline derivatives have emerged as a formidable class of anticancer agents, targeting various hallmarks of cancer through diverse and sophisticated mechanisms of action.[10] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have advanced to clinical trials, underscoring their therapeutic potential.[1][11]

Mechanisms of Action

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.

  • Tyrosine Kinase Inhibition: A primary mechanism involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are frequently overactive in cancer cells.[10][12] By competing with ATP at the kinase's binding site, these quinoline compounds block downstream signaling pathways, thereby inhibiting cell proliferation and survival.[12]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription.[1][13] Furthermore, derivatives like camptothecin and its clinical analogues, topotecan and irinotecan, are potent inhibitors of topoisomerase I, an enzyme essential for relaxing DNA supercoils.[14][15] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives disrupt the dynamics of microtubule assembly by binding to tubulin. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and induces programmed cell death (apoptosis).[10][13]

  • Inhibition of Angiogenesis: Some compounds have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways such as the Vascular Endothelial Growth Factor (VEGF) receptor.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinolines is highly dependent on their substitution patterns. For instance, the presence of a large alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[1][5] For specific receptor interactions, such as with the α2C-adrenoceptor, a substituent at the 3-position is considered critical for potent antagonism.[6][16]

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineMechanism of ActionIC₅₀ (µM)Reference
Bosutinib K562 (Leukemia)BCR-ABL/Src Kinase Inhibitor0.006[17]
Lenvatinib HUVEC (Endothelial)VEGFR/FGFR Kinase Inhibitor0.004[1]
Cabozantinib MET-amplified GTL-16MET/VEGFR2 Kinase Inhibitor0.008[1]
Compound 55 ¹HL-60 (Leukemia)Antiproliferative19.88 µg/ml[1]
7-chloro-4-quinolinylhydrazone ²SF-295 (CNS)Cytotoxic0.314 µg/cm³[1]

¹4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline ²A class of derivatives with various substitutions

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to assess the effect of a quinoline compound on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: EGFR Tyrosine Kinase Inhibition Pathway

This diagram illustrates how a quinoline-based inhibitor blocks the EGFR signaling cascade, a common mechanism for anticancer activity.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline Quinoline Inhibitor Quinoline->EGFR Blocks ATP Site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Quinoline inhibitor blocking the ATP-binding site of EGFR.

Antimalarial Activity: A Legacy of Fighting Parasites

The history of quinoline derivatives is inextricably linked to the fight against malaria. These compounds remain a critical part of the global chemotherapeutic arsenal against Plasmodium parasites.

Mechanism of Action
  • Inhibition of Heme Polymerization: The most well-established mechanism, particularly for 4-aminoquinolines like chloroquine, targets the parasite's hemoglobin digestion process.[18] Inside its acidic food vacuole, the parasite breaks down host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Chloroquine accumulates to high concentrations in the acidic vacuole and caps the growing hemozoin crystal, preventing further polymerization.[19][20] The resulting buildup of toxic heme leads to oxidative stress and parasite death.[18][19]

  • Alternative and Novel Mechanisms: More lipophilic drugs like mefloquine and quinine do not accumulate as extensively in the food vacuole, suggesting they may have alternative sites of action.[18] More recently, a novel class of quinoline-4-carboxamides was discovered to inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial component of protein synthesis, demonstrating activity against multiple life-cycle stages of the parasite.[21]

Key Antimalarial Quinoline Derivatives
  • 4-Aminoquinolines: Chloroquine, Amodiaquine.[3]

  • 8-Aminoquinolines: Primaquine (notable for its activity against dormant liver-stage parasites).[3]

  • Quinoline-methanols: Quinine, Mefloquine.[3][18]

Data Presentation: Antiplasmodial Activity of Quinoline Derivatives

The following table shows the in vitro activity of key antimalarials against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine 3D7 (CQ-S)15 - 30[20]
Chloroquine RKL-9 (CQ-R)200 - 400[20]
Quinine 3D7 (CQ-S)50 - 100[18]
Quinine RKL-9 (CQ-R)200 - 500[18]
Mefloquine 3D7 (CQ-S)10 - 20[3]
Mefloquine RKL-9 (CQ-R)30 - 60[3]
DDD107498 3D7 (CQ-S)~1[21]
DDD107498 Dd2 (CQ-R)~1[21]
Experimental Protocol: In Vitro SYBR Green I-based Antiplasmodial Assay

This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds.

  • Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Plating: In a 96-well black plate, add 100 µL of serially diluted test compounds. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Infection: Add 100 µL of the parasite culture (ring stage, 1% parasitemia) to each well.

  • Incubation: Incubate the plate for 72 hours under a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this buffer to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Visualization: Inhibition of Heme Detoxification in Plasmodium

This diagram shows the mechanism of action for chloroquine in the parasite's food vacuole.

Heme_Detoxification cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Globin Globin (Amino Acids) Hemoglobin->Globin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Leads to Chloroquine Chloroquine (CQ) Chloroquine->Hemozoin Inhibits Polymerization cluster_vacuole cluster_vacuole Chloroquine->cluster_vacuole Accumulates (pH trapping)

Caption: Chloroquine inhibits heme polymerization in the malaria parasite.

Antimicrobial Activity: Combating Bacteria and Fungi

The development of fluoroquinolones in the mid-20th century marked a significant milestone in antibacterial therapy. Research continues to leverage the quinoline scaffold to overcome the growing challenge of antimicrobial resistance.[10]

Mechanism of Action
  • Antibacterial (Fluoroquinolones): The primary mechanism is the inhibition of two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.[10] DNA gyrase is crucial for introducing negative supercoils into DNA, a process required for the initiation of replication. Topoisomerase IV is responsible for decatenating replicated chromosomes, allowing them to segregate into daughter cells. By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid bacterial cell death.

  • Novel Antibacterial/Antifungal Targets: Newer research has identified other targets. Some derivatives function as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, while others act by disrupting the fungal cell wall.[22]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Quinoline Derivatives

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassOrganismStrainMIC (µg/mL)Reference
Ciprofloxacin Escherichia coliATCC 259220.008 - 0.03[23]
Ciprofloxacin Staphylococcus aureusATCC 292130.12 - 0.5[23]
Derivative 6 ¹Bacillus cereusMTCC 4303.12[22][24]
Derivative 6 ¹Candida albicansMTCC 2273.12[22][24]
Derivative 3c ²S. aureus-2.67[4]

¹Sulfonyl/benzoyl/propargyl substituted 6-amino-4-methyl-1H-quinoline-2-one ²A specific quinoline-based amide derivative

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a microorganism.

  • Inoculum Preparation: Grow the microbial strain (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control with a known antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualization: Workflow for Broth Microdilution MIC Assay

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration.

MIC_Workflow A 1. Prepare Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacteria A->C B 2. Serial Dilution of Quinoline Compound in 96-well plate B->C D 4. Incubate (16-20h, 35°C) C->D E 5. Read Plate (Visual Inspection) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for the broth microdilution MIC assay.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated a wide spectrum of antiviral activity, inhibiting the replication of numerous viruses, including coronaviruses, human immunodeficiency virus (HIV), and various flaviviruses like Dengue, Zika, and West Nile virus.[2][7]

Mechanism of Action

The antiviral mechanisms of quinolines are diverse and often virus-specific.

  • Inhibition of Viral Enzymes: Some derivatives act as potent inhibitors of essential viral enzymes. For example, the quinoline derivative RG7109 was identified as a potent inhibitor of the NS5B polymerase of the Hepatitis C virus (HCV).[7]

  • Blocking Viral Entry: Chloroquine and hydroxychloroquine are thought to exert some antiviral effects by increasing the pH of endosomes. This change in acidity can interfere with the conformational changes required for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry into the host cell.[7]

  • Inhibition of Replication: Other derivatives have been shown to inhibit viral replication through mechanisms that are not yet fully elucidated but may involve interference with viral protein synthesis or assembly.[2]

Data Presentation: Antiviral Activity and Selectivity

The EC₅₀ represents the concentration of a drug that provides half-maximal response, while the Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's specificity for the virus versus the host cell.

CompoundVirusCell LineEC₅₀ (µg/mL)SIReference
Compound 4 ¹RSVHEp-28.611.6[25]
Compound 6 ¹YFVVero3.528.5[25]
Mefloquine ZIKVVero~2 µM>50[2]
Amodiaquine DENV2Huh-72.0 µM>25[7]

¹Newly synthesized quinoline derivatives from the referenced study.

Experimental Protocol: Plaque Reduction Assay

This assay is a functional method to quantify the infectivity of a virus and the inhibitory effect of a compound.

  • Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) in 6-well plates.

  • Virus Adsorption: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test quinoline compound. Incubate for 1 hour to allow virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) mixed with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, resulting in localized areas of cell death called plaques.

  • Incubation: Incubate the plates for 3-7 days (depending on the virus) until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.

Visualization: Potential Antiviral Targets for Quinoline Derivatives

This diagram shows a generic viral life cycle and highlights potential points of inhibition.

Viral_Lifecycle_Inhibition Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (Genome Synthesis) Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Quinoline Quinoline Derivatives Quinoline->Attachment Block Fusion (pH modulation) Quinoline->Replication Inhibit Polymerase Quinoline->Synthesis Inhibit Protease

Caption: Potential inhibition points in the viral life cycle by quinolines.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents, offering alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][26]

Mechanism of Action
  • Inhibition of Inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[8][27]

  • Modulation of Cytokine Production: Quinoline compounds can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[26][28]

  • Inhibition of NF-κB Pathway: Some derivatives, like cryptolepine, have been shown to reduce the DNA-binding activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[29]

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives
CompoundAssayTarget/ModelActivityReference
Derivative 12d ¹Adjuvant ArthritisRat ModelED₅₀ = 2.6 mg/kg/day[28]
Celecoxib Hybrid 36 ²In Vitro COX AssayCOX-2 EnzymeIC₅₀ = 0.10 µM[27]
NIQBD ³MTX-induced inflammationMouse ModelReduces NF-κB, IL-1β[29]

¹Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate ²Quinoline-celecoxib hybrid compound ³N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test quinoline derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualization: Arachidonic Acid and COX Inhibition Pathway

This diagram shows how quinoline derivatives can block the production of inflammatory prostaglandins.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Quinoline Quinoline Derivative Quinoline->COX Inhibits

Caption: Inhibition of the COX pathway by a quinoline derivative.

Synthesis of the Quinoline Core: Classical Approaches

The vast chemical space of substituted quinolines is accessible through several classic named reactions, which provide the foundational core structure for further functionalization. Understanding these synthetic roots is essential for the rational design of novel derivatives.

  • Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[30][31]

  • Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically catalyzed by an acid or base.[30][31]

  • Combes Synthesis: The acid-catalyzed reaction of an aniline with a β-diketone.[30]

  • Pfitzinger Synthesis: The reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[30][31]

Conclusion and Future Perspectives

The quinoline scaffold is, without question, one of the most versatile and productive platforms in medicinal chemistry.[3][9] Its derivatives have yielded clinically essential drugs across a wide range of therapeutic areas. The future of quinoline-based drug discovery remains exceptionally bright, with several key directions emerging.

  • Combating Drug Resistance: The structural flexibility of quinolines allows for the design of novel agents that can overcome established resistance mechanisms in cancer, malaria, and bacterial infections.[32][33]

  • Hybrid Molecules and Multi-Target Ligands: A promising strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., quinoline-triazine hybrids) to engage multiple targets simultaneously, potentially leading to synergistic effects and a lower propensity for resistance.[20]

  • Precision Medicine and Theranostics: The development of highly selective quinoline derivatives that target specific genetic markers in cancers or pathogens will be crucial for advancing precision medicine. Furthermore, the integration of quinolines into theranostic agents, which combine therapeutic and diagnostic capabilities, is an exciting and emerging field.[20]

Continued exploration of structure-activity relationships, coupled with advances in computational chemistry and novel synthetic methodologies, will undoubtedly unlock the next generation of quinoline-based therapeutics, addressing some of the most pressing global health challenges.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Carreño-García, S., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. [Link]

  • Dahl, S. G., et al. (2006). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective r2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Egan, T. J. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Zhang, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Verma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. [Link]

  • Sravanthi, K., & Manjula, A. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

  • Inbe, H., et al. (2001). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2013). Quinolines: a new hope against inflammation. PubMed. [Link]

  • Sravanthi, K., & Manjula, A. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. SciSpace. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • International Journal of Innovative Research in Technology. (2024). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]

  • Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Dahl, S. G., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

  • Sharma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Al-Zahrani, A. A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Dahl, S. G., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

  • Sharma, V., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Synthetic Communications. [Link]

  • Al-Mekhlafi, H. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Al-Mekhlafi, H. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Al-Zahrani, M. H., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Sharma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... PMC. [Link]

  • Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure. [Link]

  • Deeva, E. V., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

  • Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Pytopharmacological Research. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

  • Shahrukh, A., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted quinoline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer. ResearchGate. [Link]

  • Zhao, Y., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. PubMed. [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

Sources

The Evolving Landscape of Quinolines: A Deep Dive into the Structure-Activity Relationship of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its many derivatives, quinoline-3-carboxamides have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][5][6] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-3-carboxamides, offering insights into the chemical modifications that govern their biological effects and the underlying mechanisms of action.

The Privileged Scaffold: Understanding the Quinoline-3-Carboxamide Core

The fundamental structure of a quinoline-3-carboxamide consists of a fused benzene and pyridine ring system, with a carboxamide group at the C-3 position. This arrangement provides a rigid and planar scaffold that can be strategically modified at several key positions to modulate its physicochemical properties and biological activity. The nitrogen atom in the quinoline ring and the amide functionality are crucial for forming key interactions with biological targets.[7]

The general synthetic approach to quinoline-3-carboxamides often involves the Vilsmeier-Haack reaction to generate a 2-chloro-3-carbaldehyde quinoline intermediate, followed by oxidation to the corresponding carboxylic acid and subsequent coupling with a desired amine.[1] This versatile synthetic route allows for the introduction of a wide variety of substituents on both the quinoline ring and the amide nitrogen, facilitating extensive SAR studies.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline-3-carboxamides have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the DNA damage response (DDR) pathway.[2][4][8]

Inhibition of Protein Kinases

Several quinoline-3-carboxamides have been developed as inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Ataxia Telangiectasia Mutated (ATM) kinase.[7][9]

The SAR for EGFR inhibition highlights the importance of the substituent on the carboxamide nitrogen. For instance, derivatives with furan, thiophene, and benzyloxy groups have shown potent EGFR inhibitory activity.[9]

Key SAR Insights for Anticancer Activity (Kinase Inhibition):

  • Carboxamide Moiety (R1): The nature of the substituent on the amide nitrogen is critical. Aromatic and heteroaromatic rings, such as furan and thiophene, can enhance inhibitory activity against kinases like EGFR.[9]

  • Quinoline Ring Substituents (R2, R3, R4):

    • C-4 Position: An amino linkage at the C-4 position is often crucial for activity.[10]

    • C-6 Position: Substitution with a phenoxy group has been shown to improve antiproliferative efficacy.[2]

    • Electron-donating groups on the R group attached to the carboxamide have been suggested to be important for the molecule's toxicity towards cancer cells.[11]

Table 1: SAR of Quinoline-3-Carboxamides as EGFR Inhibitors

CompoundR1 (Amide Substituent)EGFR IC50 (µM)MCF-7 IC50 (µM)
5o Furan derivative2.613.355
6b Thiophene derivative0.495.069
10 Benzyloxy derivative1.7310.85
Compound III (Reference)5.2833.46

Data compiled from Ibrahim et al. (2017).[9]

DNA Damage Response (DDR) Pathway Inhibition

The DDR pathway is a critical survival mechanism for cancer cells, and its inhibition can sensitize them to chemo- and radiotherapy.[11] Quinoline-3-carboxamides have been identified as potent inhibitors of ATM kinase, a key player in the DDR pathway.[7][10][11] Molecular docking studies have shown that the quinoline nitrogen can bind to the hinge region of these kinases, acting as competitive inhibitors of ATP.[7]

DDR_Pathway_Inhibition cluster_0 Cancer Cell cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (Chemo/Radiotherapy) ATM ATM Kinase DNA_Damage->ATM activates DDR DNA Damage Response & Repair ATM->DDR initiates Cell_Survival Cell Survival & Resistance DDR->Cell_Survival Quinoline_3_Carboxamide Quinoline-3-Carboxamide Quinoline_3_Carboxamide->ATM inhibits

Caption: Inhibition of the ATM Kinase by Quinoline-3-Carboxamides.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The quinoline core is historically associated with antimicrobial agents, and quinoline-3-carboxamides continue this legacy with activity against a range of bacteria and fungi.[1][12]

Key SAR Insights for Antimicrobial Activity:

  • Quinoline Ring Substituents:

    • C-2 Position: The presence of a chlorine atom at the C-2 position is a common feature in many active compounds.[1]

    • C-6 Position: Halogen (e.g., F, Cl) or methyl substitutions at C-6 can influence activity.[1]

    • C-7 Position: Substitutions with piperazine, N-methyl piperazine, or pyrrolidine rings are known to confer antibacterial activity.[13]

  • Carboxamide Moiety: The nature of the aniline substituent in 2-chloroquinoline-3-carboxamide derivatives can affect their antibacterial potency.[1]

Table 2: Antibacterial Activity of 2-Chloroquinoline-3-Carboxamide Derivatives

CompoundC-6 SubstituentAmine for CarboxamideActivity against S. aureus (MBC, mM)
5b H4-fluoroaniline3.79 (MRSA)
5d CH34-fluoroaniline3.77
5f H4-chloroaniline1.79

Data compiled from a study on 2-chloroquinoline-3-carboxamide derivatives.[1]

Anti-inflammatory and Analgesic Properties

Quinoline-3-carboxamides have demonstrated significant anti-inflammatory and analgesic activities, often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as hematopoietic prostaglandin D synthase (H-PGDS).[5][14][15][16]

Key SAR Insights for Anti-inflammatory Activity:

  • Carboxamide Moiety: The presence of the carboxamide group itself is often associated with anti-inflammatory properties, with some derivatives showing potent LOX inhibitory activity.[1][14]

  • Quinoline Ring Substituents:

    • C-2 Position: A phenyl group at the C-2 position is a feature of some compounds with notable anti-inflammatory and analgesic effects.[16]

    • C-4 Position: Modifications at the C-4 position, such as the introduction of an imidoquinoline-4-carboxamide, can contribute to anti-inflammatory activity.[16]

The discovery of quinoline-3-carboxamides as potent and selective H-PGDS inhibitors offers a more targeted approach to anti-inflammatory therapy compared to traditional COX inhibitors.[15]

Anti_Inflammatory_Workflow Arachidonic_Acid Arachidonic Acid COX COX Arachidonic_Acid->COX PGH2 PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 Inflammation Inflammation PGD2->Inflammation COX->PGH2 HPGDS->PGD2 Quinoline_3_Carboxamide Quinoline-3-Carboxamide Quinoline_3_Carboxamide->HPGDS inhibits

Caption: H-PGDS Inhibition by Quinoline-3-Carboxamides.

Antiviral Activity: A Broad-Spectrum Approach

Recent studies have highlighted the potential of quinoline derivatives, including carboxamides, as antiviral agents.[17][18] A notable mechanism of action is the inhibition of host enzymes that are essential for viral replication, such as human dihydroorotate dehydrogenase (DHODH).[17] Targeting host factors can offer a broader spectrum of activity and a higher barrier to the development of viral resistance.[17]

Key SAR Insights for Antiviral Activity (DHODH Inhibition):

  • Quinoline-4-Carboxylic Acid Core: While not a 3-carboxamide, the related quinoline-4-carboxylic acid scaffold provides valuable insights.

  • C-2 and C-6 Substitutions: A 6-fluoro substitution and a substituted phenyl ring at the C-2 position were found to be crucial for potent inhibition of human DHODH and viral replication.[17]

Experimental Protocols

General Synthesis of Quinoline-3-Carboxamides
  • Vilsmeier-Haack Reaction: React an appropriate acetanilide with a Vilsmeier reagent (e.g., POCl3/DMF) to yield a 2-chloro-3-carbaldehyde quinoline.[1]

  • Oxidation: Oxidize the aldehyde at the C-3 position to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

  • Amide Coupling: Couple the resulting quinoline-3-carboxylic acid with a desired primary or secondary amine using a coupling agent such as EDC/HOBt or BOP reagent in the presence of a base like triethylamine (TEA).[1][19]

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like IR, NMR (¹H and ¹³C), and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-3-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The quinoline-3-carboxamide scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. The extensive research into its SAR has unveiled critical insights into the structural requirements for potent and selective activity against a range of therapeutic targets. The ability to fine-tune the biological activity through modifications at various positions of the quinoline ring and the carboxamide moiety offers immense opportunities for the design and development of novel drug candidates.

Future research in this area will likely focus on the development of more selective and potent inhibitors for specific targets, with an emphasis on improving pharmacokinetic and toxicological profiles. The exploration of novel mechanisms of action and the application of computational tools for rational drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

  • Quinolinone-3-carboxamide derivatives with potent biological activity. (n.d.). ResearchGate. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. [Link]

  • Ibrahim, H. S., El-Dien, M. G., Aly, A. A., & El-Dien, A. S. B. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 223–236. [Link]

  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1757–1772. [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (2016). Allied Academies. [Link]

  • Yin, Z., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 551–556. [Link]

  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32585–32607. [Link]

  • Ravi, S., & Kirubakaran, S. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2182. [Link]

  • Karkhanis, V., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances, 2(10), 1148–1151. [Link]

  • Du, R., et al. (2017). Synthesis, Structure-Activity Relationships and Preliminary Mechanism of Action of Novel Water-Soluble 4-quinolone-3-carboxamides as Antiproliferative Agents. European Journal of Medicinal Chemistry, 141, 384–395. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • SAR of Quinolines. (n.d.). SlideShare. [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35), 4386–4410. [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2025). ResearchGate. [Link]

  • SAR-identified moieties responsible for activity in quinine 3. (n.d.). ResearchGate. [Link]

  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. (2024). Molecular Diversity, 28(4), 2651–2665. [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega. [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Polycyclic Aromatic Compounds. [Link]

  • The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects. (2014). International Immunopharmacology, 18(2), 290–297. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances, 12(44), 28580–28613. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). Research Square. [Link]

  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. (2023). ResearchGate. [Link]

  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (2023). Mini-Reviews in Organic Chemistry. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry, 64(6), 3341–3354. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). National Institutes of Health. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 6-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methylquinoline-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities of the quinoline scaffold.[1] Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides a comprehensive analysis of 6-Methylquinoline-3-carboxamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the interpretation of ¹H NMR and ¹³C NMR spectra to assign the specific atomic arrangement and analyze the mass spectrum to understand its fragmentation pattern under ionization, collectively providing a definitive structural fingerprint. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of the spectroscopic characterization of this important molecular scaffold.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer.[1][2] The functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and biological properties. 6-Methylquinoline-3-carboxamide, featuring a methyl group on the benzene ring and a carboxamide group on the pyridine ring, represents a key intermediate for the synthesis of more complex derivatives.

The precise placement of these functional groups is critical to the molecule's function. Therefore, robust analytical techniques are required to confirm its identity and purity. High-resolution NMR and MS are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, while mass spectrometry reveals the molecule's exact mass and offers insights into its structural integrity through fragmentation analysis.[3][4] This guide will present a detailed, practical interpretation of the data obtained from these techniques.

Experimental Protocols & Methodologies

Sample Preparation

A sample of synthesized 6-Methylquinoline-3-carboxamide is dissolved in an appropriate deuterated solvent for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxamides due to its ability to solubilize the compound and slow the exchange of the amide (-CONH₂) protons, often allowing for their observation as distinct signals.[5] For mass spectrometry, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or after chromatographic separation.[4]

Spectroscopic Instrumentation
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is often performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing the exact molecular weight.[3][6]

Workflow for Spectroscopic Elucidation

The following diagram illustrates the logical workflow for the structural confirmation of 6-Methylquinoline-3-carboxamide.

Spectroscopic_Workflow Figure 1. General Workflow for Structural Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample 6-Methylquinoline-3-carboxamide Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent (e.g., MeOH) Sample->Prep_MS NMR_Acq 1H & 13C NMR Spectrometer Prep_NMR->NMR_Acq MS_Acq HRMS (ESI-TOF) Spectrometer Prep_MS->MS_Acq Interpret_NMR Assign Signals (Chemical Shift, Coupling) NMR_Acq->Interpret_NMR Spectral Data Interpret_MS Analyze [M+H]+ & Fragmentation Pattern MS_Acq->Interpret_MS Mass Spectrum Confirmation Structural Confirmation Interpret_NMR->Confirmation Interpret_MS->Confirmation

Caption: General workflow from sample preparation to structural confirmation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. The position (chemical shift), splitting pattern (multiplicity), and area (integration) of each signal are used to assign the protons to their respective locations on the quinoline ring system.

Data Summary
Signal Position (δ ppm)MultiplicityAssignment
~9.2 - 9.0SingletH-2
~8.8 - 8.6SingletH-4
~8.1 - 7.9DoubletH-8
~7.8 - 7.7SingletH-5
~7.6 - 7.5DoubletH-7
~8.0 & ~7.5Broad Singlets-CONH₂
~2.5Singlet-CH₃

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

Spectral Interpretation
  • Quinoline Ring Protons: The protons directly attached to the heterocyclic pyridine ring (H-2 and H-4) are the most deshielded, appearing furthest downfield (~9.0-9.2 ppm and ~8.6-8.8 ppm, respectively). Their singlet nature is due to the absence of adjacent protons to couple with.

  • Benzene Ring Protons: The protons on the benzene portion of the ring system (H-5, H-7, H-8) appear in the aromatic region (~7.5-8.1 ppm).

    • H-5: Appears as a singlet (or a narrow doublet) around 7.7-7.8 ppm. Its proximity to the nitrogen atom and the methyl group influences its chemical shift.

    • H-7 & H-8: These protons typically form an AX or AB spin system. H-8 is adjacent to the nitrogen-containing ring, causing it to appear further downfield (~7.9-8.1 ppm) as a doublet. H-7, coupled to H-8, appears as a corresponding doublet around 7.5-7.6 ppm.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C-6 position give rise to a sharp singlet at approximately 2.5 ppm. This upfield shift is characteristic of alkyl protons attached to an aromatic ring.

  • Amide Protons (-CONH₂): The two protons of the carboxamide group are often observed as two separate broad singlets in DMSO-d₆, typically in the range of 7.5-8.0 ppm. Their broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Data Summary
Signal Position (δ ppm)Assignment
~167C=O (Amide)
~148 - 150C-2, C-8a
~135 - 140C-4, C-6
~125 - 132C-3, C-4a, C-5, C-7, C-8
~21-CH₃

Note: Assignments are based on typical chemical shifts for quinoline systems and substituent effects.

Spectral Interpretation
  • Carbonyl Carbon: The most deshielded carbon is the amide carbonyl (C=O), appearing around 167 ppm.

  • Aromatic Carbons: The carbons of the quinoline ring appear in the typical aromatic region of ~125-150 ppm. Carbons directly bonded to the electronegative nitrogen atom (C-2 and C-8a) are found further downfield. The carbon bearing the methyl group (C-6) and the carbon bearing the carboxamide group (C-3) are also shifted downfield due to substitution.

  • Methyl Carbon: The methyl carbon (-CH₃) is the most shielded, appearing significantly upfield at approximately 21 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns. For 6-Methylquinoline-3-carboxamide (C₁₁H₁₀N₂O), the expected exact mass is approximately 186.0793 g/mol .

High-Resolution Mass Spectrometry (HRMS)

In ESI-MS, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺.

  • Expected [M+H]⁺: m/z 187.0866

  • Significance: The observation of an ion with this precise mass-to-charge ratio in HRMS confirms the elemental composition (C₁₁H₁₁N₂O⁺) of the molecule, providing strong evidence for its identity.

Fragmentation Analysis

Under harsher ionization conditions (like Electron Impact, EI) or through tandem MS (MS/MS), the molecular ion fragments in a predictable way. The stability of the quinoline ring means fragmentation is often initiated at the carboxamide substituent.[7]

m/zProposed Fragment IonLoss from Parent Ion
186[M]⁺˙-
170[M - NH₂]⁺Loss of aminyl radical
142[M - CONH₂]⁺Loss of carboxamide radical
115[C₉H₇]⁺Loss of HCN from m/z 142

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 6-Methylquinoline-3-carboxamide under electron impact.

Fragmentation_Pathway Figure 2. Proposed MS Fragmentation Pathway M Parent Ion [C11H10N2O]+• m/z = 186 F170 [M - NH2]+ m/z = 170 M->F170 - •NH2 F142 [M - CONH2]+ 6-Methylquinolinyl cation m/z = 142 M->F142 - •CONH2 F115 [C9H7]+ m/z = 115 F142->F115 - HCN

Caption: Key fragmentation steps for 6-Methylquinoline-3-carboxamide.

  • Primary Fragmentation: A common and significant fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group.[8] This results in the loss of the carboxamide radical (•CONH₂) to form the stable 6-methylquinolinyl cation at m/z 142 . This is often a prominent peak in the spectrum.

  • Secondary Fragmentation: The quinoline ring itself can fragment further. A characteristic loss for nitrogen-containing heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).[7] The fragment at m/z 142 can lose HCN to produce an ion at m/z 115 .

Integrated Spectroscopic Conclusion

The combined data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a cohesive and definitive structural confirmation of 6-Methylquinoline-3-carboxamide. The NMR data precisely map the connectivity and chemical environment of every hydrogen and carbon atom, confirming the 6- and 3- substitution pattern. The HRMS data validates the elemental composition, and the fragmentation pattern is fully consistent with the proposed structure, particularly the facile loss of the carboxamide group. This integrated analysis leaves no ambiguity as to the identity and structure of the compound.

References

  • The Royal Society of Chemistry. (2019). Supporting Information - Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Available at: [Link]

  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information TsOH·H2O-Mediated N-amidation of Quinoline N-oxides: Facile and Regioselective. Available at: [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available at: [Link]

  • HETEROCYCLES. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • mzCloud. (2015). 6 Methylquinoline. Available at: [Link]

  • National Institutes of Health. (n.d.). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Available at: [Link]

  • RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Available at: [Link]

  • Wiley Online Library. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Available at: [Link]

  • MDPI. (2025). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Available at: [Link]

Sources

Investigating the Immunomodulatory Effects of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Quinoline-3-Carboxamide (Q3C) scaffold represents a paradigm shift in treating autoimmune pathologies and chronic inflammation. Unlike broad-spectrum immunosuppressants (e.g., corticosteroids) that indiscriminately dampen immune responses, Q3Cs such as Laquinimod , Paquinimod , and Tasquinimod function as immunomodulators. They selectively target the innate immune system—specifically the S100A9 alarmin axis —to restore tolerance without compromising adaptive immunity's ability to fight infection.

This guide details the mechanistic underpinnings of Q3Cs, specifically their blockade of the S100A9-TLR4/RAGE interaction, and provides a validated experimental framework for investigating these compounds in preclinical settings.[1]

The Q3C Scaffold: Evolution and Structure-Activity Relationship (SAR)

The development of Q3Cs has been an iterative process of optimizing potency while minimizing the cardiotoxicity observed with the first-generation compound, Roquinimex (Linomide) .

Structural Evolution
  • Roquinimex (Gen 1): Demonstrated efficacy in MS but failed due to pro-inflammatory spikes and myocardial infarction risks.

  • Laquinimod (Gen 2): Structural modifications (N-ethyl, N-phenyl substitution) improved metabolic stability and reduced toxicity. It exhibits dual activity: S100A9 inhibition and Aryl Hydrocarbon Receptor (AhR) agonism.

  • Paquinimod (Gen 3): Highly specific for the S100A9 target, showing superior potency in systemic sclerosis and lupus models.

  • Tasquinimod: Optimized for solid tumor microenvironments, targeting S100A9 on Myeloid-Derived Suppressor Cells (MDSCs) and inhibiting HDAC4.

Key SAR Insight

The biological activity hinges on the 3-carboxamide moiety and the 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Substitutions at the N-1 position and the amide nitrogen dictate the binding affinity to S100A9 and the pharmacokinetic profile.

Mechanism of Action: The S100A9 Blockade[1][2][3][4][5]

The primary efficacy of Q3Cs stems from their ability to intercept "danger signals" propagated by the innate immune system.

The Target: S100A9 (Calgranulin B)

S100A9 is a calcium-binding protein that forms a heterodimer with S100A8 (Calprotectin). Under stress, it is released extracellularly, acting as a Damage-Associated Molecular Pattern (DAMP).

The Signaling Cascade
  • Release: S100A9 is secreted by neutrophils and monocytes during inflammation.

  • Receptor Engagement: Extracellular S100A9 binds to TLR4 (Toll-like Receptor 4) and RAGE (Receptor for Advanced Glycation End products).[1][2][3]

  • Propagation: This binding triggers the NF-κB pathway, leading to the release of TNF-α, IL-6, and IL-12.

  • Q3C Intervention: Q3Cs bind allosterically to S100A9 (dependent on Ca2+ and Zn2+), physically preventing its interaction with TLR4/RAGE. This "steric shield" halts the inflammatory cascade upstream.

Mechanistic Diagram

The following diagram illustrates the interruption of the inflammatory loop by Paquinimod/Laquinimod.

Q3C_Mechanism node_signal Tissue Damage / Stress node_s100 S100A9 Release (Alarmin) node_signal->node_s100 node_complex S100A9-Q3C Stabilized Complex node_s100->node_complex + Q3C Drug node_receptors TLR4 / RAGE Receptors node_s100->node_receptors Normal Path node_drug Q3C (Paquinimod) Binding node_drug->node_complex node_complex->node_receptors BLOCKED node_block TOLERANCE RESTORED node_complex->node_block node_nfkb NF-κB Activation node_receptors->node_nfkb node_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) node_nfkb->node_cytokines node_outcome Chronic Inflammation / Autoimmunity node_cytokines->node_outcome

Figure 1: Q3Cs bind S100A9, preventing receptor ligation and downstream NF-κB activation.[1][4]

Experimental Framework

Protocol A: Target Engagement (Surface Plasmon Resonance)

Why: Direct binding confirmation is critical because S100A9 is "sticky." You must distinguish specific allosteric binding from non-specific aggregation.

  • Ligand Preparation: Immobilize recombinant human S100A9 (rhS100A9) on a CM5 sensor chip via amine coupling.

    • Critical Step: Ensure running buffer contains physiological Ca2+ (2 mM) and Zn2+ (10 µM). Q3C binding to S100A9 is strictly metal-dependent.

  • Analyte Injection: Inject graded concentrations of the Q3C (e.g., Paquinimod 0.1 µM – 100 µM).

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criteria: A distinct

      
       in the low micromolar range (1–10 µM) with fast on/off kinetics.
      
Protocol B: Functional Bioassay (THP-1 NF-κB Reporter)

Why: Demonstrates that binding translates to signaling blockade in a human monocyte context.

  • Cell Line: THP-1-XBlue™ cells (stably expressing an NF-κB/AP-1 inducible SEAP reporter).

  • Differentiation: Differentiate monocytes to macrophages using PMA (100 ng/mL) for 24 hours (optional, depending on whether targeting monocytes or macrophages).

  • Induction: Stimulate cells with rhS100A9 (10 µg/mL).

    • Control: Use LPS (10 ng/mL) as a specificity control. Q3Cs should inhibit S100A9-induced signals but NOT LPS-induced signals (since LPS binds MD-2/TLR4 directly, bypassing S100A9).

  • Treatment: Co-incubate with Q3C (10, 30, 100 µM).

  • Readout: Measure SEAP activity in supernatant via QUANTI-Blue™ absorbance at 620 nm.

Protocol C: In Vivo EAE Model (Multiple Sclerosis)

Why: The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for neuroinflammation, driven by the exact myeloid cell populations Q3Cs regulate.

  • Induction: Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin: Inject PTX (200 ng) i.p. on Day 0 and Day 2 to breach the blood-brain barrier.

  • Treatment: Administer Paquinimod (5–25 mg/kg) via oral gavage daily, starting Day 0 (prophylactic) or Day 10 (therapeutic).

  • Scoring: Monitor clinical score daily (0 = healthy, 5 = moribund).

  • Histology: Harvest spinal cords at Day 21. Stain for demyelination (Luxol Fast Blue) and inflammatory infiltration (H&E).

    • Key Marker: Look for a reduction in CD11b+ Ly6C_high monocytes in the CNS, a hallmark of Q3C efficacy.

Comparative Pharmacology

CompoundGenerationPrimary TargetSecondary TargetsKey IndicationToxicology Profile
Roquinimex 1stS100A9UnknownMS (Discontinued)High (MI, Pericarditis)
Laquinimod 2ndS100A9AhR AgonistMS, Huntington'sModerate (Monitor CV)
Paquinimod 3rdS100A9SpecificSLE, Systemic SclerosisLow (Improved Safety)
Tasquinimod 3rdS100A9HDAC4Prostate CancerLow (Anti-angiogenic)

Experimental Workflow Visualization

This workflow ensures a "fail-fast" logic: do not proceed to expensive in vivo models if the compound fails the specificity check (LPS control) or binding assay.

Workflow step1 Synthesis (Vilsmeier-Haack) step2 SPR Binding Assay (+Ca2+/Zn2+) step1->step2 step3 In Vitro Screen (THP-1 NF-κB) step2->step3 decision Inhibits S100A9 but NOT LPS? step3->decision decision->step1 No (Refine SAR) step4 In Vivo Validation (EAE/SLE Models) decision->step4 Yes step5 Mechanistic Confirmation (FACS: Ly6C Monocytes) step4->step5

Figure 2: Step-by-step validation pipeline for novel Q3C derivatives.

References

  • Björk, P., et al. (2009).[3] "Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides."[5] PLoS Biology. Link

  • Bengtsson, A. A., et al. (2012). "Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative, in systemic lupus erythematosus." Arthritis & Rheumatism. Link

  • Isaacs, J. T., et al. (2006). "Identification of ABR-215050 as lead second generation quinoline-3-carboxamide anti-angiogenic agent for the treatment of prostate cancer." The Prostate.[6] Link

  • Brück, W., & Wegner, C. (2011).[3] "Insight into the mechanism of laquinimod action." Journal of the Neurological Sciences. Link

  • Helmersson, S., et al. (2011). "Amelioration of experimental autoimmune encephalomyelitis by the quinoline-3-carboxamide paquinimod: reduced priming of proinflammatory effector CD4+ T cells." The American Journal of Pathology. Link

Sources

Quinoline Scaffolds in Kinase Inhibition: Structural Mechanics, Signaling Modulation, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore represents a cornerstone in the design of Type I, II, and V kinase inhibitors due to its planar aromatic structure, which mimics the adenine ring of ATP. This guide provides a technical deep-dive into the structural utility of quinoline derivatives, their mechanism of action across critical signaling axes (VEGFR, MET, AXL), and validated protocols for assessing their efficacy. We move beyond basic descriptions to explore the causal relationships between chemical substitution and biological response, supported by rigorous experimental methodologies.

Structural Basis & Binding Mechanics[1]

The Quinoline Advantage

The quinoline ring system (benzopyridine) is privileged in medicinal chemistry because it offers a rigid, planar scaffold that fits snugly into the hydrophobic ATP-binding pocket of protein kinases.

  • Adenine Mimicry: The nitrogen atom at position 1 (N1) often acts as a critical hydrogen bond acceptor, interacting with the "hinge region" of the kinase (e.g., Cys919 in VEGFR2).

  • Electronic Tunability: The bicyclic system allows for electronic modulation via substitutions at the 6 and 7 positions, often used to tune solubility and pharmacokinetic properties without disrupting the core binding mode.

Binding Modes: Type I, II, and V

Quinoline inhibitors are not monolithic; their binding kinetics define their clinical utility.

Binding ModeMechanismKey Quinoline ExampleKinetic Characteristic
Type I ATP-competitive; binds to the active conformation (DFG-in).Bosutinib (Src/Abl)Fast

/ Fast

Type II Binds to the inactive conformation (DFG-out); occupies hydrophobic pocket adjacent to ATP site.Cabozantinib (MET/VEGFR2)Slow

(Long residence time)
Type V Binds ATP site + neighboring allosteric region; distinct thermodynamic profile.Lenvatinib (VEGFR/FGFR)Rapid

/ Prolonged residence time

Technical Insight: Lenvatinib’s "Type V" binding is unique.[1] X-ray crystallography reveals it binds the ATP site and a neighboring region via a cyclopropane ring, locking the kinase in a DFG-in conformation but utilizing interactions typically seen in Type II inhibitors.[2] This hybrid mode contributes to its high potency against VEGFR2 (


 nM).

Key Signaling Pathways & Modulation[3][4]

Quinoline derivatives primarily target Receptor Tyrosine Kinases (RTKs), shutting down downstream cascades responsible for angiogenesis (VEGFR), proliferation (MAPK), and survival (PI3K/Akt).

The Signaling Architecture

The diagram below illustrates the dual-inhibition strategy often employed by multi-kinase quinoline inhibitors like Cabozantinib. By targeting both MET and VEGFR , these agents prevent the "kinase switch" resistance mechanism where tumors escape VEGF blockade by upregulating MET.

SignalingPathway cluster_membrane Cell Membrane VEGFR VEGFR2 (Angiogenesis) RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K MET c-MET (Invasion/Survival) MET->RAS MET->PI3K Quinoline Quinoline Inhibitor (e.g., Cabozantinib) Quinoline->VEGFR Quinoline->MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK mTOR mTOR (Translation/Growth) ERK->mTOR Crosstalk AKT AKT PI3K->AKT AKT->mTOR

Figure 1: Dual-inhibition mechanism of multi-targeted quinoline derivatives. Note the simultaneous blockade of RAS/MAPK and PI3K/AKT axes.

Structure-Activity Relationship (SAR) Deep Dive

To design or evaluate a quinoline inhibitor, one must understand the functionalization of the scaffold.

PositionChemical GroupBiological/Physical Effect
N-1 Nitrogen atomEssential. H-bond acceptor for the kinase hinge region (Backbone NH).
C-4 Aryl/Heteroaryl ether or amineSelectivity Driver. Occupies the hydrophobic pocket. 4-phenoxy groups often enhance potency against VEGFR.
C-6 & C-7 Alkoxy groups (-OMe, -OEt)Solubility & Fit. Electron-donating groups increase electron density on the ring; solubilizing side chains (e.g., morpholine) are often attached here to improve oral bioavailability.
C-3 Cyano (-CN) or AmideElectronic Tuning. Electron-withdrawing groups here can increase the acidity of the NH at position 4 (if present) or strengthen hinge interactions.

Causality in SAR: Replacing a 6,7-dimethoxy group with a bulky hydrophobic chain often destroys activity because the ATP pocket at that depth is narrow. However, extending a chain from the C-4 position allows the molecule to reach the "solvent front," permitting the attachment of solubilizing moieties without steric clash.

Validated Experimental Protocols

Reliable data requires self-validating protocols. The following workflows are designed to minimize false positives (e.g., aggregation-based inhibition) and ensure target engagement.

Biochemical Assay: Time-Resolved FRET (TR-FRET)

Objective: Determine


 values for quinoline derivatives against recombinant kinase domains.
Principle:  Energy transfer occurs between a Europium-labeled antibody (donor) and a fluorescent tracer (acceptor) bound to the kinase product (or displacing a tracer).

Protocol:

  • Reagent Prep: Dilute kinase (e.g., VEGFR2, 0.5 nM final) and peptide substrate (e.g., Poly-GT, 200 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the quinoline derivative in 100% DMSO.

    • Transfer 50 nL to a 384-well low-volume plate (acoustic dispensing preferred).

  • Reaction Initiation: Add 5 µL of Kinase/Substrate mix. Incubate 5 min. Add 5 µL of ATP (at

    
     concentration, typically 10-50 µM).
    
  • Incubation: 60 min at Room Temperature (RT).

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

  • Validation (Self-Check):

    • Z-Factor: Must be > 0.5. Calculated using Positive Control (Staurosporine) and Negative Control (DMSO).

    • Hill Slope: Should be approx -1.0. A slope < -2.0 suggests non-specific aggregation or compound precipitation.

Cellular Target Engagement: Western Blot

Objective: Confirm the inhibitor blocks phosphorylation of the target kinase and downstream effectors (e.g., p-ERK) in intact cells.

Protocol:

  • Seeding: Seed HUVEC or tumor cells (e.g., A549) at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12-16h to reduce basal phosphorylation noise.

  • Treatment: Treat with quinoline derivative (0.1, 1, 10 µM) for 2h. Include DMSO control.

  • Stimulation: Stimulate with ligand (e.g., VEGF-A, 50 ng/mL) for 15 min. This is the causal trigger.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Analysis: SDS-PAGE -> Transfer -> Blot.

    • Primary Antibodies: Anti-p-VEGFR2 (Tyr1175), Anti-p-ERK1/2.

    • Normalization: Re-probe with Anti-Total-VEGFR2 and Anti-GAPDH.

  • Quantification: Calculate Ratio:

    
    .
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_biochem Biochemical Validation (TR-FRET) cluster_cell Cellular Validation Compound Compound Library (DMSO) Enzyme Recombinant Kinase + ATP (Km) Compound->Enzyme Readout IC50 Calculation (Z' > 0.5) Enzyme->Readout CellCulture Cell Culture (Serum Starve) Readout->CellCulture Hit Selection Stimulation Ligand Stim (VEGF/HGF) CellCulture->Stimulation Lysis Lysis & PAGE Stimulation->Lysis Western Western Blot (p-Target/Total) Lysis->Western

Figure 2: Integrated workflow from biochemical screening to cellular mechanism of action confirmation.

References

  • Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[2][3] ACS Medicinal Chemistry Letters. Link

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics. Link

  • Gajiwala, K. S., et al. (2013). "Kit kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumors." Proceedings of the National Academy of Sciences. Link

  • FDA Label. (2025). "Lenvima (lenvatinib) Prescribing Information." U.S. Food and Drug Administration. Link

  • Zhang, J., et al. (2009). "Assay Development for Protein Kinase Enzymes." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Preliminary In Vitro Screening of 6-Methylquinoline-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Rationale

6-Methylquinoline-3-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by its bicyclic aromatic structure and an amide functionality at the C3 position. While the unsubstituted quinoline-3-carboxamide core is historically associated with immunomodulation (e.g., Roquinimex, Paquinimod), the introduction of a 6-methyl group significantly alters the Structure-Activity Relationship (SAR).

Recent SAR data indicates that 6-methyl substitution enhances lipophilicity and optimizes binding interactions within the ATP-binding pockets of specific kinases, most notably PI3Kα , ATM kinase , and VEGFR . Consequently, this guide moves beyond generic toxicity screening to prioritize a targeted oncology and immunomodulation workflow.

The Core Directive: This screening protocol is designed to validate the compound as a dual-action lead :

  • Phenotypic Efficacy: Antiproliferative activity against colorectal (HCT-116) and epithelial (Caco-2) cancer lines.[1][2]

  • Target Engagement: Inhibition of the PI3K/Akt/mTOR signaling axis.

Compound Preparation & Physiochemical Management

Objective: Ensure consistent bioavailability in in vitro assays by managing the specific solubility profile of methyl-substituted quinolines.

Solubility Profile

The 6-methyl group increases the LogP (approx. 2.5–3.0) compared to the parent quinoline, reducing aqueous solubility.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: Typically soluble up to 50–100 mM in DMSO.

  • Precipitation Risk: High risk of precipitation in aqueous media at concentrations >100 µM.

Stock Solution Protocol
  • Weighing: Weigh 5–10 mg of solid 6-Methylquinoline-3-carboxamide into a sterile, antistatic glass vial.

  • Dissolution: Add sufficient DMSO to achieve a 20 mM Master Stock . Vortex for 30 seconds.

  • Clarification: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (to prevent photodegradation of the quinoline ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Phase I: Phenotypic Screening (Cell Viability)

Objective: Determine the IC50 against validated cancer cell lines known to be sensitive to quinoline-3-carboxamide derivatives.

Rationale for Cell Line Selection:

  • HCT-116 (Colorectal Carcinoma): Highly sensitive to PI3K/Akt pathway inhibitors; literature confirms susceptibility to 6-methyl-quinoline derivatives.

  • Caco-2 (Epithelial Colorectal): Serves as a secondary tumor model and a proxy for intestinal permeability/toxicity.

  • HUVEC (Normal Endothelial): Control line to calculate the Selectivity Index (SI) .

Assay Protocol: CCK-8 / MTT

System: 96-well adherent culture format.

  • Seeding:

    • Seed HCT-116 and Caco-2 at 5,000 cells/well in 100 µL complete media (DMEM + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 2x Working Solution in media (max DMSO 0.2%).

    • Range: 0.1 µM to 100 µM (8-point dose-response: 100, 33, 11, 3.7, 1.2, 0.4, 0.13, 0 µM).

  • Treatment:

    • Remove old media. Add 100 µL of fresh compound-containing media.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Wortmannin) .

    • Incubate for 72 hours .

  • Readout:

    • Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Fit curve using non-linear regression (log(inhibitor) vs. response) to determine IC50.

Phase II: Mechanism of Action (Target Deconvolution)

Objective: Confirm that the observed cytotoxicity is driven by specific kinase inhibition rather than general necrosis.

Hypothesis: 6-Methylquinoline-3-carboxamide derivatives act as competitive ATP inhibitors at the hinge region of PI3Kα or ATM kinase.

Workflow Visualization

The following diagram illustrates the critical signaling pathway targeted by this scaffold and the screening logic.

PI3K_Pathway_Screening Compound 6-Methylquinoline-3-carboxamide RTK Receptor Tyrosine Kinase (VEGFR/EGFR) Compound->RTK Potential Dual Inhibition PI3K PI3Kα (Class I) Compound->PI3K Inhibits (Primary Target) RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis / Autophagy mTOR->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Proposed Mechanism of Action. The scaffold targets the PI3K/Akt/mTOR axis, disrupting survival signaling in colorectal cancer cells.

Kinase Activity Assay (ADP-Glo™)

To validate direct interaction, perform a biochemical kinase assay.

  • Enzyme: Recombinant Human PI3Kα (p110α/p85α).

  • Substrate: PIP2:PS lipid substrate.

  • Protocol:

    • Incubate 6-Methylquinoline-3-carboxamide (10 µM screening dose) with PI3Kα enzyme and PIP2 substrate in kinase buffer for 15 mins.

    • Initiate reaction with 10 µM ATP . Incubate 60 mins at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Hit Criteria: >50% inhibition at 10 µM warrants full IC50 determination.

Phase III: ADME-Tox Profiling (Liability Screen)

Objective: Early identification of metabolic instability, a common issue with methyl-substituted quinolines (benzylic oxidation).

Microsomal Stability Assay

The "6-methyl" position is a metabolic "soft spot" susceptible to CYP450-mediated oxidation to the alcohol or carboxylic acid.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM compound.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Acceptance Criteria: Intrinsic Clearance (

    
    ) < 20 µL/min/mg protein for lead advancement.
    

Summary of Quantitative Benchmarks

Use this table to interpret your screening results.

Assay CategoryParameterPromising Lead CriteriaLiability Flag
Primary Screen HCT-116 IC50< 10 µM> 50 µM
Selectivity SI (HUVEC/HCT-116)> 5.0< 2.0
Target Engagement PI3Kα Inhibition> 60% @ 10 µM< 30% @ 10 µM
Metabolic Stability

(Microsomes)
> 30 min< 15 min (Rapid Oxidation)

References

  • MDPI. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Available at: [Link]

  • Bentham Science. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases—Selectivity Studies towards ATM Kinase. Available at: [Link][1]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Methylquinoline-3-carboxamide via Palladium-Catalyzed Aminocarbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 6-methylquinoline-3-carboxamide starting directly from the commercially available 6-methylquinoline . While de novo ring construction (e.g., Vilsmeier-Haack cyclization of acetanilides) is common in literature, this guide focuses on the functionalization of the pre-existing heterocycle, a workflow often preferred in late-stage diversification and process chemistry.

The method utilizes a regioselective bromination followed by a Palladium-catalyzed aminocarbonylation.[1][2] This route avoids the use of unstable aldehydes and harsh oxidants associated with alternative pathways, providing a high-purity amide suitable for pharmaceutical applications (e.g., ATM kinase inhibitors, EGFR inhibitors).

Retrosynthetic Strategy & Rationale

The transformation of 6-methylquinoline to the 3-carboxamide derivative presents a regioselectivity challenge. The quinoline ring system is naturally deactivated at the 3-position towards electrophilic aromatic substitution (EAS). Standard nitration or sulfonation typically targets the 5- or 8-positions.

To overcome this, we employ a pyridine-mediated bromination to access the 3-bromo intermediate, followed by a Pd-catalyzed carbonylation .

Strategic Advantages:
  • Regiocontrol: The bromine-pyridine complex mechanism thermodynamically favors the 3-position, bypassing the kinetic preference for the benzenoid ring (C5/C8).

  • Scalability: Carbonylation using CO surrogates or atmospheric CO allows for easy scale-up compared to cryogenic lithiation strategies.

  • Atom Economy: The aminocarbonylation installs the amide functionality in a single catalytic step, avoiding separate esterification and hydrolysis loops.

SyntheticRoute SM 6-Methylquinoline (Starting Material) Inter 3-Bromo-6-methylquinoline (Key Intermediate) SM->Inter Step 1: Br2, Pyridine CCl4/DCM, Reflux Prod 6-Methylquinoline- 3-carboxamide (Target) Inter->Prod Step 2: Pd(OAc)2, Xantphos CO (1 atm), NH4Cl, Base

Figure 1: Two-step synthetic pathway from 6-methylquinoline to the target carboxamide.

Experimental Protocols

Step 1: Regioselective Synthesis of 3-Bromo-6-methylquinoline

Direct bromination of quinoline is historically difficult. This protocol uses the "Eisch Method" variation, where a pyridine-bromine complex facilitates addition across the C3-C4 bond, followed by elimination to the 3-bromo derivative.

Reagents & Materials:

  • 6-Methylquinoline (1.0 equiv)

  • Bromine (

    
    ) (1.1 equiv)
    
  • Pyridine (1.1 equiv)

  • Carbon Tetrachloride (

    
    ) or Dichloroethane (DCE) (Solvent)
    
  • Safety Note:

    
     is toxic; DCE is a validated green alternative for this specific transformation.
    

Protocol:

  • Complex Formation: In a dry round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve pyridine (1.1 eq) in DCE (5 mL/mmol). Cool to 0°C.[3][4]

  • Bromine Addition: Add elemental bromine (1.1 eq) dropwise. A yellow-orange solid (pyridine-perbromide complex) will precipitate. Stir for 15 minutes.

  • Substrate Addition: Add 6-methylquinoline (1.0 eq) dissolved in minimal DCE to the suspension.

  • Reflux: Heat the mixture to reflux (85°C for DCE) for 12–16 hours. The reaction is driven by the thermodynamic stability of the 3-bromo product.

  • Work-up: Cool to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove unreacted starting material and pyridine), then brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane to obtain off-white crystals.
    

Critical Parameter: The 1M HCl wash is crucial. 3-Bromoquinoline is a weaker base than the starting material; careful pH control allows selective removal of the non-brominated precursor.

Step 2: Palladium-Catalyzed Aminocarbonylation

This step installs the amide group. We utilize Xantphos , a wide-bite-angle ligand, which prevents the formation of stable Pd-bis(amine) complexes that often deactivate the catalyst in aminocarbonylations.

Reagents & Materials:

  • 3-Bromo-6-methylquinoline (1.0 equiv)

  • Ammonium Chloride (

    
    ) (3.0 equiv) - Solid ammonia source
    
  • 
     (2 mol%)
    
  • Xantphos (3 mol%)

  • Triethylamine (

    
    ) or DIPEA (4.0 equiv)
    
  • Carbon Monoxide (CO) (Balloon, 1 atm)

  • Solvent: 1,4-Dioxane or Toluene (Dry, degassed)

Protocol:

  • Catalyst Pre-activation: In a vial, mix

    
     and Xantphos in degassed dioxane. Stir for 5 mins until the solution turns yellow/orange (formation of 
    
    
    
    species).
  • Reaction Assembly: In a pressure tube or round-bottom flask, add the 3-bromo-6-methylquinoline (1.0 eq) and

    
     (3.0 eq).
    
  • Solvent & Base: Add the catalyst solution, followed by

    
     (4.0 eq).
    
  • CO Purge: Seal the vessel. Evacuate and backfill with CO gas (balloon) three times. Leave connected to the CO balloon (1 atm).

  • Heating: Heat to 80–90°C for 16 hours with vigorous stirring.

  • Work-up: Cool to RT. Vent the CO (fume hood!). Filter the mixture through a Celite pad to remove Pd black and salts. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate. The product often precipitates upon addition of cold water. Filter and wash with diethyl ether.

Mechanistic Insight & Troubleshooting

The aminocarbonylation proceeds via a Pd(0)/Pd(II) cycle. The key to success is the CO insertion step.

Pathway Visualization:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • CO Insertion: Formation of the acyl-palladium complex.

  • Nucleophilic Attack: Ammonia (generated in situ from

    
     + 
    
    
    
    ) attacks the acyl-Pd species.
  • Reductive Elimination: Release of the amide and regeneration of Pd(0).

CatalyticCycle Pd0 Pd(0)-Xantphos OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO NucAttack Nucleophilic Attack (NH3) COInsert->NucAttack + NH3 RedElim Reductive Elimination (-HBr) NucAttack->RedElim Intermediate RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for the aminocarbonylation of 3-bromo-6-methylquinoline.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Inefficient Br-Pyridine complexEnsure temp is 0°C during complex formation. Use dry solvents.
Regioisomers (Step 1) Acid-catalyzed rearrangementEnsure Pyridine is in slight excess (1.1 eq) to buffer HBr.
Palladium Black (Step 2) Catalyst decompositionIncrease CO pressure slightly; ensure thorough degassing of solvent.
No Reaction (Step 2) Poisoning by halidesEnsure Step 1 product is free of residual pyridine/Br2.
Dimer Formation Homocoupling of Ar-BrReduce catalyst loading; ensure CO saturation before heating.

Quantitative Data & Specifications

Target Compound: 6-Methylquinoline-3-carboxamide CAS: 139366-04-2 (Generic for substituted analogs) / Specific derivatives vary.

ParameterSpecification / Result
Step 1 Yield 45 - 55% (Isolated)
Step 2 Yield 78 - 85% (Isolated)
Overall Yield ~35 - 45%
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ 9.2 (s, 1H, H2), 8.8 (s, 1H, H4), 8.1 (bs, 1H, NH), 7.6 (bs, 1H, NH), 2.5 (s, 3H, CH3)
Mass Spec (ESI) [M+H]+ = 187.21

References

  • Synthesis of Quinoline-3-carboxamides (General Methods)

    • Hu, J., et al. "A highly efficient and simple procedure for the synthesis quinoline‐3‐carboxamides."[5] ResearchGate.[5]

  • Biological Relevance (ATM Kinase Inhibitors)

    • "Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase."[6] Current Topics in Medicinal Chemistry, 2020.

  • Palladium-Catalyzed Aminocarbonylation Protocols

    • "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides." MIT DSpace, 2014.

    • "Pd-Catalyzed Aminocarbonylation of the Blaise Reaction Intermediate." Organic Chemistry Portal.

  • Bromination of Methylquinolines

    • "3-Bromo-6-methylquinoline CAS 66438-78-6 Data." Synblock.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Selectivity of Quinoline-3-Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with quinoline-3-carboxamide based kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and reduce off-target effects in your experiments.

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of many kinases, making these compounds effective ATP-competitive inhibitors.[1][2] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target inhibition.[3][4] This lack of selectivity can lead to cellular toxicity, ambiguous experimental results, and potential side effects in a clinical setting.[4][5]

This guide provides a structured approach to identifying, understanding, and mitigating off-target effects of your quinoline-3-carboxamide inhibitors.

Troubleshooting Guide: From Broad Inhibition to Selective Targeting

This section addresses common problems encountered during the development and characterization of quinoline-3-carboxamide kinase inhibitors. Each scenario provides a logical workflow for diagnosing the issue and implementing a solution.

Scenario 1: Your Lead Compound Shows High Potency but Poor Selectivity Across a Kinase Panel

You've synthesized a promising quinoline-3-carboxamide derivative with nanomolar potency against your primary kinase target. However, a broad kinase panel screen reveals significant inhibition of several other kinases, some with similar potency.

The core issue lies in the inhibitor binding to the highly conserved ATP pocket of multiple kinases.[4] Your initial lead compound likely makes strong interactions with features common to many kinase active sites. The first step is to systematically evaluate the selectivity profile to inform a rational design strategy.

  • Quantitative Selectivity Profiling:

    • Protocol: Perform a comprehensive kinase screen using a reputable service that provides IC50 or Ki values against a large panel of kinases (e.g., Eurofins DiscoverX, Promega).[6] It is crucial to test at multiple concentrations to generate accurate dose-response curves.

    • Rationale: A single-concentration screen can be misleading. Quantitative data allows for the calculation of a selectivity index (SI), which is the ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase. A higher SI indicates greater selectivity.

  • In-Silico Modeling and Structural Analysis:

    • Protocol: If a crystal structure of your target kinase is available, perform molecular docking studies with your lead compound.[1] If not, homology modeling can be a useful alternative. Analyze the binding pose and identify key interactions. Compare the active site residues of your on-target kinase with those of the major off-target kinases identified in your screen.

    • Rationale: Computational analysis can reveal subtle differences in the ATP-binding pockets that can be exploited.[7] Look for differences in the gatekeeper residue, the solvent front, and the ribose-binding pocket.

  • Structure-Activity Relationship (SAR) Guided Medicinal Chemistry:

    • Protocol: Based on your in-silico analysis, synthesize a small library of analogs with modifications aimed at exploiting the identified differences. Focus on substitutions on the quinoline core and modifications of the carboxamide moiety.[8]

    • Rationale and Key Strategies:

      • Exploiting the Gatekeeper Residue: If your target kinase has a small gatekeeper residue (e.g., glycine, alanine), while off-target kinases have larger ones (e.g., methionine, phenylalanine), introducing a bulky substituent on your inhibitor that points towards this region can create a steric clash with the larger gatekeeper residues, thus improving selectivity.[3]

      • Targeting the Solvent-Exposed Region: Modifications that extend into the solvent-exposed region can form specific interactions with residues that are not conserved across the kinome.

      • Introducing Atropisomerism: Hindered rotation around a bond can create stable, non-superimposable mirror images (atropisomers). These distinct 3D arrangements can exhibit different selectivity profiles. Introducing a bulky group, such as a chlorine atom, can lock the molecule into a specific conformation.[9]

G cluster_0 Problem Identification cluster_1 Diagnostic Workflow cluster_2 Medicinal Chemistry Strategy cluster_3 Validation High Potency,\nPoor Selectivity High Potency, Poor Selectivity Kinase Panel\nScreening (IC50s) Kinase Panel Screening (IC50s) High Potency,\nPoor Selectivity->Kinase Panel\nScreening (IC50s) In-Silico\nDocking & Analysis In-Silico Docking & Analysis Kinase Panel\nScreening (IC50s)->In-Silico\nDocking & Analysis Identify Structural\nDifferences Identify Structural Differences In-Silico\nDocking & Analysis->Identify Structural\nDifferences Exploit Gatekeeper\nResidue Exploit Gatekeeper Residue Identify Structural\nDifferences->Exploit Gatekeeper\nResidue Target Solvent\nFront Target Solvent Front Identify Structural\nDifferences->Target Solvent\nFront Introduce\nAtropisomerism Introduce Atropisomerism Identify Structural\nDifferences->Introduce\nAtropisomerism SAR-Guided\nSynthesis SAR-Guided Synthesis Rescreen Analogs Rescreen Analogs SAR-Guided\nSynthesis->Rescreen Analogs Exploit Gatekeeper\nResidue->SAR-Guided\nSynthesis Target Solvent\nFront->SAR-Guided\nSynthesis Introduce\nAtropisomerism->SAR-Guided\nSynthesis Improved\nSelectivity Profile Improved Selectivity Profile Rescreen Analogs->Improved\nSelectivity Profile

Caption: A workflow for improving kinase inhibitor selectivity.

Scenario 2: Discrepancy Between Biochemical and Cellular Assay Results

Your quinoline-3-carboxamide shows excellent potency and selectivity in a biochemical (cell-free) assay, but its activity is significantly lower or less selective in a cellular context.

This is a common challenge in drug discovery. The cellular environment is far more complex than a purified enzyme system.[6][10] Potential reasons for this discrepancy include:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • High Protein Binding: The compound could be binding to plasma proteins or other intracellular proteins, reducing its free concentration.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (millimolar range).[11] This high ATP concentration can outcompete ATP-competitive inhibitors.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes.

  • Assess Physicochemical Properties:

    • Protocol: Analyze the lipophilicity (LogP), polar surface area (PSA), and solubility of your compound.

    • Rationale: These properties are key determinants of cell permeability. High lipophilicity can lead to poor solubility and high plasma protein binding.

  • Cellular Target Engagement Assays:

    • Protocol: Employ a cellular target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay.[6][12] This technology measures the binding of your compound to the target kinase within living cells.

    • Rationale: This directly confirms whether your compound is reaching its intracellular target and provides a more physiologically relevant measure of potency (cellular IC50). A significant rightward shift in the IC50 compared to the biochemical assay often points to permeability or efflux issues.

  • Permeability and Efflux Assays:

    • Protocol: Conduct a Caco-2 or PAMPA assay to directly measure cell permeability and determine if your compound is a substrate for efflux transporters.

    • Rationale: These assays will definitively identify if poor membrane transport is the root cause of the discrepancy.

  • Optimize for Cellular Activity:

    • Protocol: If permeability is low, modify the compound to reduce its polar surface area or introduce functionalities that facilitate cell entry. If efflux is an issue, structural modifications can be made to reduce recognition by transporters.

    • Rationale: A successful kinase inhibitor must have a balance of biochemical potency and drug-like properties that allow it to function in a cellular context.

CompoundTarget Kinase IC50 (Biochemical, nM)Cellular Target Engagement IC50 (nM)Off-Target Kinase 1 IC50 (Biochemical, nM)Off-Target Kinase 1 (Cellular, nM)
QNC-001 15150050>10000
QNC-002 251202501500

This is example data and does not reflect actual experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ATP concentration to use in my biochemical kinase assays?

For determining the intrinsic potency (Ki) of an ATP-competitive inhibitor, it is best to run the assay at an ATP concentration equal to the Km of the kinase.[11] This allows for a more direct comparison of inhibitor affinity across different kinases. However, to better predict cellular activity, it is also advisable to perform assays at physiological ATP concentrations (1-10 mM).

Q2: How can I be sure that the observed cellular phenotype is due to inhibition of my target kinase and not off-targets?

This is a critical question in target validation. A multi-pronged approach is necessary:

  • Structure-Activity Relationship (SAR): Show that the potency of a series of analogs in inhibiting the target kinase correlates with their activity in the cellular assay.

  • Negative Control Compound: Synthesize a structurally similar but inactive analog of your lead compound. This compound should not produce the desired cellular phenotype.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. If your inhibitor's effect is on-target, it should be diminished in the knockdown/knockout cells.

  • Rescue Experiment: In cells treated with your inhibitor, overexpress a version of the target kinase that is resistant to your compound. This should rescue the cellular phenotype.

Q3: What are some of the emerging strategies to achieve higher kinase selectivity?

Beyond traditional SAR, several innovative approaches are gaining traction:

  • Allosteric Inhibitors: These compounds bind to sites on the kinase other than the ATP pocket, which are generally less conserved, leading to higher selectivity.[13][14]

  • Covalent Inhibitors: These inhibitors form a permanent covalent bond with a non-conserved cysteine residue near the active site, providing high potency and selectivity.[3]

  • PROTACs (Proteolysis-Targeting Chimeras): These bifunctional molecules link the target kinase to an E3 ubiquitin ligase, leading to the degradation of the kinase rather than just its inhibition.[13][14]

Q4: Are there computational tools that can predict off-target effects?

Yes, several computational methods can help predict potential off-target interactions:

  • Ligand-Based Approaches: These methods, such as 2D chemical similarity searches and machine learning models, compare your inhibitor to databases of known kinase inhibitors to predict potential off-targets.[15][16]

  • Structure-Based Approaches: Inverse docking, where your inhibitor is docked against a library of kinase structures, can identify kinases with binding sites that are complementary to your compound.[17]

  • Kinase Binding Site Similarity: These methods compare the amino acid sequence and structure of the binding site of your target kinase to all other kinases to predict cross-reactivity.[18]

G cluster_0 Validation Methods Cellular Phenotype\nObserved Cellular Phenotype Observed Is it On-Target? Is it On-Target? Cellular Phenotype\nObserved->Is it On-Target? SAR Correlation SAR Correlation Is it On-Target?->SAR Correlation Inactive Analog\n(Negative Control) Inactive Analog (Negative Control) Is it On-Target?->Inactive Analog\n(Negative Control) Genetic Knockdown\n(siRNA/CRISPR) Genetic Knockdown (siRNA/CRISPR) Is it On-Target?->Genetic Knockdown\n(siRNA/CRISPR) Rescue with\nResistant Mutant Rescue with Resistant Mutant Is it On-Target?->Rescue with\nResistant Mutant Confirmed\nOn-Target Effect Confirmed On-Target Effect SAR Correlation->Confirmed\nOn-Target Effect Inactive Analog\n(Negative Control)->Confirmed\nOn-Target Effect Genetic Knockdown\n(siRNA/CRISPR)->Confirmed\nOn-Target Effect Rescue with\nResistant Mutant->Confirmed\nOn-Target Effect

Caption: A workflow for validating on-target cellular effects.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Vertex AI Search.
  • Strategies for the design of selective protein kinase inhibitors - PubMed. (2008). PubMed.
  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. PMC.
  • New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015). Drug Target Review.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. PubMed.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025). MDPI.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011). Promega Corporation.
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. Royal Society of Chemistry.
  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023). ACS Publications.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. PMC.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase - MDPI. (2021). MDPI.
  • Kinase Selectivity Profiling Services - Promega Corporation. Promega Corporation.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (2025). ResearchGate.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Publications.
  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (2026). ACS Publications.
  • Kinase Screening and Profiling : Methods and Protocols - National Institutes of Health. National Institutes of Health.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - ResearchGate. (2025). ResearchGate.
  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - MDPI. (2012). MDPI.
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025). ResearchGate.
  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays - Benchchem. (2025). Benchchem.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti... - Ingenta Connect. (2021). Ingenta Connect.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). PubMed.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. ACS Publications.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (2020). PubMed.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. bioRxiv.
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed. (2017). PubMed.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
  • Structure-Activity Relationship (SAR) Studies: Optimizing Anticancer Drug Design. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery. Kairos Discovery.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Review on recent development of quinoline for anticancer activities. (2022). Cogent Chemistry.
  • Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 - Espace INRS.. (2018). Blood Advances.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (2026). PMC.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. | Semantic Scholar. (2020). Semantic Scholar.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profile of 6-Methylquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity and cross-reactivity of 6-Methylquinoline-3-carboxamide, an investigational small molecule. In drug discovery, establishing the specificity of a compound is paramount; off-target interactions can lead to unforeseen toxicities or complex polypharmacology. This document details the experimental rationale, protocols, and comparative data required for researchers, scientists, and drug development professionals to critically evaluate the compound's potential.

The quinoline carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2] Derivatives have shown promise as inhibitors of critical signaling proteins, particularly protein kinases involved in cell survival and proliferation pathways.[1] This guide situates 6-Methylquinoline-3-carboxamide as a putative inhibitor of PIM1 kinase , a serine/threonine kinase that is a high-value target in oncology due to its role in promoting cell survival and proliferation in various cancers, including prostate cancer and leukemia.[3][4][5]

Our investigation will compare 6-Methylquinoline-3-carboxamide against a carefully selected panel of compounds to contextualize its performance. The objective is to build a data-driven narrative of its selectivity profile, moving from direct biochemical interactions to functional outcomes in a cellular environment.

Section 1: Rationale for Comparator Compound Selection

The choice of appropriate comparators is crucial for a meaningful cross-reactivity study. We selected three compounds, each serving a distinct purpose in benchmarking the performance of 6-Methylquinoline-3-carboxamide.

  • SGI-1776 (Benchmark PIM Inhibitor): A well-characterized, potent inhibitor of all three PIM kinase isoforms.[6] It serves as our positive control and primary benchmark for potency and selectivity. Notably, SGI-1776 is known to have cross-reactivity with other kinases, such as FLT3, providing a direct reference for evaluating off-target effects.[6]

  • 6-Methylquinoline (Structural Analogue): This compound represents the core quinoline scaffold of our lead molecule but lacks the critical 3-carboxamide moiety.[7] Its inclusion allows us to test the hypothesis that the entire molecular structure is necessary for potent kinase inhibition, helping to dissect the structure-activity relationship (SAR).

  • Staurosporine (Promiscuous Inhibitor): A classic, potent, but highly non-selective protein kinase inhibitor. It serves as a negative control for selectivity, illustrating the profile of a compound with widespread off-target activity. This comparison helps to frame the relative "cleanliness" of our investigational compound's profile.

Section 2: Biochemical Profiling for Target Potency and Selectivity

The first tier of analysis involves cell-free biochemical assays to quantify the direct interaction between the compounds and a panel of purified enzymes.[8][9] This approach provides precise measurements of potency (IC50) and binding kinetics (K D), free from the complexities of a cellular system.[8]

cluster_0 Compound Panel cluster_1 Kinase Panel C1 6-Methylquinoline- 3-carboxamide Assay1 Protocol 2.1: TR-FRET Kinase Inhibition Assay C1->Assay1 Assay2 Protocol 2.2: Surface Plasmon Resonance (SPR) Binding Assay C1->Assay2 C2 SGI-1776 C2->Assay1 C2->Assay2 C3 6-Methylquinoline C3->Assay1 C4 Staurosporine C4->Assay1 K1 PIM1 (Primary Target) K1->Assay1 K1->Assay2 K2 PIM2, PIM3 (Isoforms) K2->Assay1 K3 FLT3, Haspin (Known Off-Targets) K3->Assay1 K4 ATM (PIKK Family) K4->Assay1 K5 EGFR (Unrelated Kinase) K5->Assay1 Data1 IC50 Values (Potency & Selectivity) Assay1->Data1 Data2 KD, kon, koff Values (Affinity & Kinetics) Assay2->Data2 Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1 PIM1 Kinase (Constitutively Active) JAK_STAT->PIM1 upregulates expression BAD BAD (Pro-apoptotic) PIM1->BAD phosphorylates pBAD p-BAD (Inactive) p21 p21 PIM1->p21 phosphorylates Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Proliferation Cell Cycle Progression & Proliferation p21->Proliferation inhibits pp21 p-p21 (Inactive) Inhibitor 6-Methylquinoline- 3-carboxamide Inhibitor->PIM1 inhibits

Sources

Optimizing the Quinoline-3-Carboxamide Scaffold: A Technical Comparison of 6-Methylquinoline-3-carboxamide and Tasquinimod

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of Tasquinimod (ABR-215050) , a second-generation immunomodulator, against 6-Methylquinoline-3-carboxamide (6-MQC) , a structural analog representing the fundamental quinoline scaffold.

For researchers in drug discovery, this comparison serves as a critical case study in Structure-Activity Relationship (SAR) evolution. While 6-MQC represents the accessible chemical baseline (often used as a starting material or negative control in specific assays), Tasquinimod features the critical 4-hydroxy-2-oxo-1,2-dihydro pharmacophore required for its primary mechanism: the metal-dependent inhibition of S100A9 .

Key Takeaway: The transition from the aromatic pyridine ring of 6-MQC to the dihydro-oxo core of Tasquinimod is the determinant factor for biological activity, specifically facilitating the chelation of Zn²⁺ ions necessary to block the S100A9-TLR4 inflammatory axis.

Part 1: Molecular Architecture & SAR Analysis

The biological divergence between these two molecules stems directly from their tautomeric and electronic states.

The Pharmacophore Gap
  • Tasquinimod: Possesses a 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline core. This structure creates a pseudo-beta-dicarbonyl motif (between the 4-hydroxyl and the 3-carboxamide carbonyl). This motif is an avid chelator of divalent cations (Zn²⁺, Ca²⁺).

  • 6-Methylquinoline-3-carboxamide: Typically exists as a fully aromatic quinoline system. It lacks the 4-hydroxyl group and the N-methyl-2-oxo configuration. Consequently, it lacks the geometry and electron density required for high-affinity metal chelation.

Substituent Effects
  • 5-Methoxy (Tasquinimod): The methoxy group at position 5 (adjacent to the 4-OH) provides steric bulk and electronic donation that stabilizes the active conformation within the S100A9 binding pocket.

  • 6-Methyl (6-MQC): The methyl group at position 6 is a weak electron donor and does not participate in the critical chelation interface. In SAR studies, substitutions at the 6-position often result in significantly lower potency compared to the 5-position functionalization found in Tasquinimod and Paquinimod.

Part 2: Mechanism of Action (The S100A9 Axis)

Tasquinimod acts as a "molecular glue" inhibitor, but with a twist: it binds to the inflammatory protein S100A9 only in the presence of Zinc (Zn²⁺) and Calcium (Ca²⁺). This binding prevents S100A9 from interacting with TLR4 (Toll-like Receptor 4) and RAGE (Receptor for Advanced Glycation End-products), thereby halting the pro-inflammatory and angiogenic cascade.

Pathway Visualization

The following diagram illustrates the blockade mechanism. Note how Tasquinimod intercepts the pathway at the S100A9-Zn²⁺ complex stage, whereas 6-MQC (lacking chelation capacity) fails to intervene.

S100A9_Pathway S100A9 S100A9 Monomers Complex Active S100A9 Complex (Conformational Change) S100A9->Complex Dimerization Ions Zn²⁺ / Ca²⁺ (Cofactors) Ions->Complex Essential Activation TLR4 TLR4 / RAGE Receptors Complex->TLR4 Ligand Binding Tasq Tasquinimod (Chelates Zn²⁺ on S100A9) Tasq->Complex High Affinity Blockade MQC 6-MQC (No Binding) MQC->Complex Ineffective NFkB NF-kB Activation TLR4->NFkB Signal Transduction Outcome Tumor Angiogenesis & Inflammation NFkB->Outcome

Caption: Tasquinimod inhibits the S100A9 signaling cascade by stabilizing a non-functional conformation via Zn²⁺ chelation. 6-MQC lacks the pharmacophore to effect this blockade.

Part 3: Comparative Performance Data

The following data aggregates experimental findings for Tasquinimod against representative aromatic quinoline-3-carboxamide analogs (represented here by 6-MQC properties).

FeatureTasquinimod (ABR-215050)6-Methylquinoline-3-carboxamide
Core Structure 1,2-Dihydro-2-oxo-quinolineAromatic Quinoline
S100A9 Binding (

)
~1–5 µM (Requires Zn²⁺)>100 µM (Inactive/Weak)
Angiogenesis Inhibition Potent (In vivo prostate models)Negligible
Solubility (Water) Low (< 0.1 mg/mL)Low (Lipophilic)
Primary Target S100A9 (Immunomodulation)N/A (Synthetic Intermediate)
Metabolic Stability Moderate (Dealkylation sites)High (Fully aromatic)
Clinical Status Phase III (Prostate/Multiple Myeloma)Pre-clinical / Chemical Reagent

Part 4: Experimental Protocols

To validate the superiority of Tasquinimod over 6-MQC in your own lab, use the following self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity to human S100A9.[1][2][3][4] This protocol highlights the absolute requirement of Zinc for Tasquinimod activity, a feature 6-MQC will fail to replicate.

Reagents:

  • Recombinant human S100A9 (homodimer).

  • Running Buffer: HBS-P (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Critical Additive: 10 µM ZnCl₂ and 1 mM CaCl₂ (Must be fresh).

Workflow:

  • Immobilization: Immobilize S100A9 onto a CM5 sensor chip using standard amine coupling (Target ~3000 RU).

  • Reference Channel: Use an empty flow cell activated/deactivated without protein.

  • Preparation: Dissolve Tasquinimod and 6-MQC in 100% DMSO (10 mM stock), then dilute into Running Buffer (Final DMSO < 1%).

  • Injection Cycles:

    • Inject analytes at concentrations ranging from 0.1 µM to 50 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Control Experiment: Repeat the assay using Running Buffer without ZnCl₂.

    • Expected Result (Tasquinimod): Loss of binding signal (confirms mechanism).

    • Expected Result (6-MQC): No binding in either condition.

Protocol B: Endothelial Tube Formation Assay (In Vitro Angiogenesis)

Objective: Compare functional efficacy in preventing capillary-like structure formation.

  • Matrix Prep: Thaw Matrigel™ at 4°C overnight. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

  • Cell Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) at 1.5 x 10⁴ cells/well.

  • Treatment:

    • Control: 0.1% DMSO.

    • Tasquinimod: 10 µM and 30 µM.

    • 6-MQC: 10 µM and 30 µM.

  • Incubation: Incubate for 16–18 hours at 37°C, 5% CO₂.

  • Quantification: Stain with Calcein AM. Image using fluorescence microscopy.

  • Analysis: Measure total tube length and number of junctions.

    • Validation: Tasquinimod should reduce tube formation by >40% at 30 µM. 6-MQC should show minimal deviation from DMSO control.

Experimental Workflow Diagram

SPR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Analysis Chip CM5 Chip Activation Ligand S100A9 Immobilization Chip->Ligand Inject Inject Analyte (Tasq vs 6-MQC) Ligand->Inject Buffer Buffer + Zn²⁺/Ca²⁺ (CRITICAL) Buffer->Inject Measure Measure RU (Association) Inject->Measure

Caption: SPR workflow for validating S100A9 binding. The inclusion of Zn/Ca in the buffer is the "Go/No-Go" step for quinoline-3-carboxamide activity.

References

  • Björk, P., et al. (2009). "Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides."[2][4] PLOS Biology.

  • Isaacs, J. T., et al. (2006). "Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors." Molecular Cancer Therapeutics.

  • Olsson, A., et al. (2010). "Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors."[5] Molecular Cancer.

  • PubChem Compound Summary. "Tasquinimod (CID 54682876)."[6] National Center for Biotechnology Information.

  • ChemicalBook. "6-Methylquinoline (CAS 91-62-3) and Derivatives."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.